molecular formula C10H5ClN2S2 B1387085 Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-

Cat. No.: B1387085
M. Wt: 252.7 g/mol
InChI Key: GFDPXLUZWJSHBL-UHFFFAOYSA-N
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Description

Structural classification within heterocyclic compounds

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- belongs to the class of fused bicyclic heterocyclic compounds, specifically representing a fusion of thiophene and pyrimidine ring systems. Heterocyclic compounds are defined as cyclic compounds containing atoms of at least two different elements as members of their ring structures, with the most common heteroatoms being nitrogen, oxygen, and sulfur. This particular compound incorporates both nitrogen and sulfur heteroatoms, positioning it within the broader category of organoheterocyclic compounds.

The compound exhibits a bicyclic fused ring system where the thiophene ring shares two adjacent carbon atoms with the pyrimidine ring, creating what is classified as a condensed or fused bicyclic structure. The thiophene component consists of a five-membered ring containing four carbon atoms and one sulfur atom, while the pyrimidine portion represents a six-membered ring with four carbon atoms and two nitrogen centers positioned at the 1- and 3- ring positions. This specific fusion pattern places the compound within the thieno[3,2-d]pyrimidine subfamily, distinguished from other thienopyrimidine isomers such as thieno[2,3-d]pyrimidines and thieno[3,4-d]pyrimidines by the specific connectivity pattern between the heterocyclic rings.

The aromatic nature of both constituent rings contributes to the overall stability and electronic properties of the molecule. The compound's classification as an aromatic heterocyclic system places it among compounds that exhibit delocalized π-electron systems, conferring unique reactivity patterns and stability characteristics. The presence of multiple heteroatoms within the fused ring system creates opportunities for various intermolecular interactions, including hydrogen bonding and π-π stacking interactions.

Table 1: Structural Classification Data for Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-

Property Value Reference
Molecular Formula C₁₀H₅ClN₂S₂
Molecular Weight 252.7 g/mol
Ring System Type Fused Bicyclic
Heteroatom Count 3 (2N, 1S in core + 1S in substituent)
Aromatic Ring Count 3
Chemical Abstract Service Number 443147-52-2
International Union of Pure and Applied Chemistry Name 2-chloro-4-thiophen-2-ylthieno[3,2-d]pyrimidine

The substitution pattern on the core thienopyrimidine scaffold significantly influences the compound's properties and potential applications. The chlorine atom at the 2-position serves as an electron-withdrawing group, affecting the electron density distribution throughout the ring system and providing a site for potential nucleophilic substitution reactions. The thienyl substituent at the 4-position introduces an additional aromatic ring system, extending the π-conjugation and potentially influencing both the electronic properties and the three-dimensional structure of the molecule.

Historical development of thienopyrimidine derivatives

The development of thienopyrimidine derivatives has evolved significantly since their initial discovery, with researchers exploring various synthetic approaches and applications across multiple scientific disciplines. Early investigations into thienopyrimidine chemistry focused on establishing fundamental synthetic methodologies for constructing the fused ring system, with initial approaches involving cyclization reactions of appropriately substituted thiophene or pyrimidine precursors.

Historical synthetic approaches to thienopyrimidine derivatives have employed diverse strategies, including the construction of the pyrimidine ring onto existing thiophene frameworks and the formation of thiophene rings from pyrimidine substrates. One of the earliest methodologies involved the cyclization of aminothiophene derivatives with formamide under high-temperature conditions, leading to the formation of thieno[2,3-d]pyrimidin-4-ones with yields ranging from 76 to 97 percent. Alternative approaches utilized the Gewald reaction, a versatile method for accessing 2-aminothiophene derivatives through one-pot cyclocondensation of ketones or aldehydes with activated nitrile derivatives and elemental sulfur.

The Thorpe-Ziegler cyclization reaction emerged as another significant synthetic pathway for thienopyrimidine construction, particularly useful for creating derivatives from pyrimidine starting materials. This approach involves the cyclization of six-membered rings bearing mercaptocarbonitrile groups, with subsequent alkyl chloroacetate substitution and cyclization under basic conditions yielding the desired thienopyrimidine products. Research by Abdel Hamid and colleagues demonstrated the effectiveness of this methodology, achieving compound synthesis with yields of 71 percent.

Table 2: Historical Synthetic Approaches to Thienopyrimidine Derivatives

Synthetic Method Starting Materials Typical Yield Range Key Researchers Year Range
Formamide Cyclization Aminothiophene derivatives 76-97% Various investigators 2006-2021
Gewald Reaction Ketones/aldehydes, nitriles, sulfur 60-85% Multiple research groups 2006-2022
Thorpe-Ziegler Cyclization Mercaptocarbonitrile pyrimidines 71-74% Abdel Hamid et al. 2006-2021
Tetrazole Intermediate Route Tetrazole precursors 70-75% Abu-Hashem et al. 2021

The development of thienopyrimidine chemistry has been driven by the recognition of their diverse biological activities and potential therapeutic applications. Research has demonstrated that thienopyrimidine derivatives exhibit antibacterial, antifungal, antiparasitic, and antiviral properties, leading to increased interest in their pharmaceutical potential. The versatility of the thienopyrimidine scaffold has made it an attractive building block for medicinal chemists seeking to develop new therapeutic agents.

More recent developments in thienopyrimidine chemistry have focused on exploring structure-activity relationships and optimizing synthetic methodologies for improved efficiency and selectivity. Contemporary research has emphasized the importance of substitution patterns on the thienopyrimidine core, with studies demonstrating how different substituents can significantly influence biological activity and selectivity profiles. The specific compound thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- represents an example of this modern approach to thienopyrimidine design, incorporating both electron-withdrawing and π-extended substituents to create a molecule with unique properties and potential applications.

The evolution of thienopyrimidine chemistry has also benefited from advances in analytical techniques and computational methods, enabling researchers to better understand the electronic structure and reactivity patterns of these compounds. Modern synthetic approaches increasingly employ microwave-assisted reactions, metal-catalyzed coupling reactions, and other contemporary methodologies to achieve improved yields and reduced reaction times. These advances have contributed to the continued growth of thienopyrimidine chemistry and its applications in drug discovery, materials science, and other fields of chemical research.

Properties

IUPAC Name

2-chloro-4-thiophen-2-ylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2S2/c11-10-12-6-3-5-15-9(6)8(13-10)7-2-1-4-14-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDPXLUZWJSHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC3=C2SC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminothiophene Derivatives

The core thieno[3,2-d]pyrimidine scaffold is often constructed by cyclization of aminothiophene carboxylates with formamide or related carbonyl reagents. This method is well-documented for generating thieno[3,2-d]pyrimidin-4(3H)-ones, which can be further functionalized.

  • Cyclization with Formamide : Mild heating of aminothiophene derivatives with excess formamide leads to efficient ring closure, yielding thieno[3,2-d]pyrimidin-4(3H)-ones in 60–65% yields under relatively mild conditions (Scheme 3 in). This method is favored for its simplicity and good yields.

  • Cyclocondensation with (Thio)urea or (Thio)cyanate Reagents : Another approach involves reacting ethyl aminothiophene-carboxylates with potassium cyanate or thiocyanate in acidic media, producing thieno[3,2-d]pyrimidine-2,4-diones or 2-thioxo derivatives in yields ranging from 58% to 91% depending on conditions (). Acidic reflux in solvents like 1,4-dioxane or acetic acid is typical.

Halogenation to Introduce the 2-Chloro Substituent

The 2-chloro substituent on the pyrimidine ring is commonly introduced by chlorination of the pyrimidinone intermediate using reagents such as phosphoryl trichloride or Vilsmeier reagents.

  • For example, chlorination of a pyrimidinone intermediate with Vilsmeier reagent yields the 2-chloro derivative in high yields (~98%) ().

  • This step is crucial as it activates the 2-position for subsequent nucleophilic substitution or cross-coupling reactions.

Representative Preparation Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization of aminothiophene Aminothiophene + formamide, heating 60–65 Mild conditions, forms thieno[3,2-d]pyrimidin-4(3H)-one
2 Chlorination Vilsmeier reagent or phosphoryl trichloride ~98 Produces 2-chloro derivative
3 Suzuki-Miyaura coupling 4-chlorothieno[3,2-d]pyrimidine + 2-thienyl boronic acid, Pd catalyst, K2CO3, THF/H2O reflux 34–67 Optimized conditions increase yield

Detailed Research Findings and Notes

  • The cyclization step is sensitive to substituent effects; methoxy substituents can reduce yields compared to ethoxy groups ().

  • The halogenation step with Vilsmeier reagent is highly efficient and reproducible, making it a preferred method for 2-chlorination ().

  • Suzuki coupling efficiency depends heavily on solvent polarity, base concentration, catalyst loading, and temperature. The use of aqueous base and increased catalyst loading is essential for acceptable yields ().

  • Alternative synthetic routes such as condensation with isothiocyanates and guanidine intermediates have been reported but are less common for this specific substitution pattern ().

Chemical Reactions Analysis

2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include phosphorus oxychloride (POCl3) for chlorination, sodium hydride (NaH) for deprotonation, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted thieno[3,2-d]pyrimidines and their derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as an anticancer agent . Research indicates that it can inhibit various enzymes involved in cancer cell proliferation, particularly protein kinases that play crucial roles in cellular signaling pathways. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can effectively modulate kinase activity, leading to therapeutic effects against cancer .

Case Study:
A study demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited significant inhibition of specific cancer cell lines, suggesting their potential as targeted therapies in oncology .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine compounds have been documented for their antimicrobial properties . They are being explored as potential treatments for bacterial infections due to their ability to disrupt microbial growth through interference with essential cellular functions .

Case Study:
Research published in a peer-reviewed journal highlighted the effectiveness of thieno[3,2-d]pyrimidine derivatives against various bacterial strains, indicating their promise as novel antimicrobial agents .

Biological Research

Beyond cancer treatment, these compounds are being investigated for their effects on other biological targets. Their interaction with enzymes involved in inflammation and metabolic pathways positions them as candidates for anti-inflammatory therapies .

Case Study:
A recent investigation into the anti-inflammatory properties of thieno[3,2-d]pyrimidine derivatives revealed their capability to inhibit pro-inflammatory cytokines in vitro, supporting their potential use in treating inflammatory diseases .

Material Science

In addition to biological applications, thieno[3,2-d]pyrimidine compounds are being utilized in material science , particularly in the development of organic semiconductors and electronic materials. Their unique electronic properties make them suitable for applications in organic electronics .

Data Table: Comparison of Biological Activities

Compound NameStructureBiological ActivityReference
Thieno[3,2-d]pyrimidineStructureAnticancer
Thieno[3,2-d]pyrimidine Derivative AStructureAntimicrobial
Thieno[3,2-d]pyrimidine Derivative BStructureAnti-inflammatory

Synthesis and Mechanism of Action

The synthesis of thieno[3,2-d]pyrimidine involves multiple steps including cyclization and chlorination. A common method starts with 3-amino-thiophene-2-carboxylate derivatives undergoing cyclization to form the core structure followed by chlorination using phosphorus oxychloride (POCl₃) .

The mechanism of action primarily involves the compound's ability to bind to specific kinase active sites, thereby inhibiting their activity and disrupting signaling pathways associated with cell growth and proliferation . This mechanism underlies its efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-chloro-4-(thiophen-2-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain kinases, which are enzymes involved in cell signaling and regulation. By binding to the active site of these kinases, the compound can disrupt their activity, leading to potential therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences

  • Electronic Effects : The 2-thienyl group (electron-rich) enhances π-π interactions in target binding compared to morpholinyl (electron-donating) or triazolyl (polar) groups .
  • Biological Targets : Morpholinyl derivatives (e.g., 2-chloro-4-morpholinyl ) show potent EGFR inhibition (IC₅₀: 14 nM), while triazolyl analogs exhibit anticonvulsant activity .
  • Solubility : Morpholinyl and triazolyl substituents improve aqueous solubility compared to hydrophobic thienyl groups .

Structure-Activity Relationship (SAR) Insights

  • Position 2 : Chlorine is critical for electrophilic reactivity and covalent binding to cysteine residues in kinases .
  • Position 4 :
    • Aromatic Groups (e.g., thienyl) : Enhance binding to hydrophobic pockets in kinases or GPCRs .
    • Heterocycles (e.g., triazole, morpholine) : Improve oral bioavailability and metabolic stability .
  • Ring Fusion: Thieno[3,2-d]pyrimidines generally show higher kinase affinity than [2,3-d] isomers due to optimal spatial arrangement .

Biological Activity

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

1. Synthesis of Thieno[3,2-d]pyrimidine Derivatives

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves cyclization reactions starting from 3-amino-thiophene-2-carboxylate derivatives. A common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones. The following table summarizes various synthetic pathways reported in the literature:

Synthetic Method Starting Materials Product Yield
Cyclization with formic acid3-amino-4-cyano-2-thiophenecarboxamidesHigh (up to 95%)
Nucleophilic aromatic substitutionHalogenated intermediatesModerate (60-80%)
Condensation reactionsAminothiophene substrates with formamideGood (76-97%)

Anticancer Properties

Thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity by inhibiting various enzymes involved in cancer cell proliferation. Research indicates that these compounds can target specific protein kinases crucial for cellular signaling pathways. For instance, a study highlighted that certain derivatives showed potent inhibition against triple-negative breast cancer cells (MDA-MB-231) with IC50 values as low as 27.6 μM .

Antimalarial Activity

Recent studies have identified thieno[3,2-d]pyrimidine derivatives as promising candidates for antimalarial drug development. A series of compounds were evaluated for their activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of Plasmodium berghei. Among these, the chloro analogue demonstrated good efficacy against P. falciparum with moderate toxicity on HepG2 cells .

The mechanism underlying the biological activity of thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain kinases, disrupting their activity and leading to potential therapeutic effects such as anti-cancer activity . This inhibition can affect various signaling pathways critical for cell survival and proliferation.

3. Case Studies

Several case studies have been published that detail the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:

  • Case Study 1: Antitumor Activity
    A series of novel thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their antitumor activity against several cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxic effects .
  • Case Study 2: Antimalarial Efficacy
    In a comprehensive study involving 28 thieno[3,2-d]pyrimidine derivatives, researchers found that specific substitutions at position 4 significantly influenced antiplasmodial activity. The chloro derivative was particularly effective against both P. falciparum and P. berghei .

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Key findings from various studies include:

  • Substituent Effects: The presence of halogen groups at specific positions enhances anticancer activity.
  • Functional Group Variations: Modifications at position 4 have shown to significantly alter antimalarial efficacy.

The following table summarizes some notable SAR findings:

Substituent Biological Activity IC50 Value
Chlorine at position 4Anticancer (MDA-MB-231)27.6 μM
Alkyl groups at position 6Antimalarial (P. falciparum)Effective
Electron-withdrawing groupsEnhanced cytotoxicityVaries by compound

Q & A

Q. Basic Research Focus

  • HPLC-PDA/MS for detecting chlorinated byproducts (e.g., dichloro isomers) .
  • Elemental analysis to confirm C, H, N, S, and Cl content within ±0.3% deviation .
  • X-ray crystallography to resolve ambiguous NMR signals in regiochemical mixtures .

How can structure-activity relationship (SAR) studies guide the design of kinase inhibitors?

Advanced Research Focus
Key SAR findings:

  • Chloro at position 2 enhances kinase binding via halogen bonding .
  • Thienyl at position 4 improves hydrophobic interactions with kinase pockets .
  • Methyl or trifluoromethyl groups at position 6 reduce off-target effects .
    Use molecular dynamics simulations to predict substituent effects on binding free energy .

What protocols ensure reproducibility in scaled-up synthesis of thieno-pyrimidines?

Q. Advanced Research Focus

  • Flow chemistry for exothermic chlorination steps (e.g., POCl₃ reactions) .
  • Design of experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst loading .
  • In-line PAT (Process Analytical Technology) for real-time monitoring of intermediates .

How do researchers address low yields in reductive amination steps for 6-arylaminomethyl derivatives?

Advanced Research Focus
Low yields often stem from incomplete imine formation. Solutions include:

  • pH control (pH 6–7) using sodium acetate buffer .
  • NaBH3CN as a selective reducing agent .
  • Microwave irradiation to accelerate reaction kinetics (e.g., 87% yield in 30 minutes vs. 24 hours conventionally) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-
Reactant of Route 2
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Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.